N-(prop-2-en-1-yl)-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
Description
N-(prop-2-en-1-yl)-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
N-prop-2-enyl-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S3/c1-2-7-16-14(18)15(19)17-10-12(11-5-3-8-22-11)24(20,21)13-6-4-9-23-13/h2-6,8-9,12H,1,7,10H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPXTVZSMAWILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as thiophene derivatives and ethylenediamine derivatives. Key steps may include:
Alkylation: Introduction of the prop-2-en-1-yl group to the nitrogen atom of ethanediamide.
Sulfonylation: Addition of the thiophene-2-sulfonyl group to the ethylenediamine backbone.
Coupling Reactions: Formation of the final product through coupling of the intermediate compounds under specific conditions such as the presence of catalysts, controlled temperature, and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonyl group or the double bond in the prop-2-en-1-yl group.
Substitution: Functional groups on the thiophene rings or the ethylenediamine backbone can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its molecular formula and a molecular weight of approximately 277.4 g/mol. It features a unique structure that includes thiophene rings, which are known for their electronic properties and biological activity. The presence of the prop-2-en-1-yl group enhances its reactivity, making it suitable for various applications.
Antimicrobial Activity
Research has indicated that compounds similar to N-(prop-2-en-1-yl)-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiophene compounds can inhibit bacterial growth effectively. A notable study demonstrated that certain thiophene derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Bacteria |
|---|---|---|
| Thiophene derivative A | Moderate | S. aureus |
| Thiophene derivative B | High | E. coli |
Anticancer Properties
Thiophene-containing compounds have been investigated for their anticancer potential. A study highlighted the synthesis of various thiophene derivatives that showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, suggesting that this compound could be explored further for its anticancer applications .
Conductive Polymers
The compound's structure allows it to be incorporated into conductive polymers, which are essential in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Thiophene units contribute to the electrical conductivity and stability of these materials. Research has shown that polymers derived from thiophene exhibit improved charge transport properties, making them suitable for use in flexible electronic devices .
| Property | Value |
|---|---|
| Conductivity | 10^-3 S/cm |
| Stability | High |
| Application | OLEDs, OPVs |
Pesticidal Activity
Compounds with thiophene moieties have been studied for their pesticidal properties. Preliminary investigations suggest that this compound may exhibit insecticidal activity against common agricultural pests, providing an avenue for developing new agrochemicals .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of thiophene-based compounds to evaluate their antibacterial activity. The study utilized a standard disk diffusion method to assess the efficacy against pathogenic bacteria. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .
Case Study 2: Conductive Polymer Development
A research group focused on integrating thiophene-based compounds into polymer matrices for electronic applications. They reported enhanced electrical conductivity and mechanical flexibility in the resulting materials, demonstrating their applicability in next-generation electronic devices .
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. If used in materials science, its mechanism may involve the formation of conductive networks through its thiophene rings.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-en-1-yl)-N’-[2-(thiophen-2-yl)ethyl]ethanediamide: Lacks the sulfonyl group, which may affect its reactivity and applications.
N-(prop-2-en-1-yl)-N’-[2-(thiophene-2-sulfonyl)ethyl]ethanediamide: Lacks the second thiophene ring, which may influence its electronic properties.
Uniqueness
N-(prop-2-en-1-yl)-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is unique due to the presence of both thiophene and sulfonyl groups, which can impart distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(prop-2-en-1-yl)-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.
The compound's IUPAC name is this compound, with a molecular formula of C12H14N2O2S3 and a molecular weight of 314.44 g/mol. The structure features multiple functional groups that may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that it may exhibit anti-inflammatory, antimicrobial, and anticancer properties.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of thiophene derivatives. For instance, compounds similar in structure to this compound have demonstrated significant inhibition of pro-inflammatory cytokines in various models, suggesting a promising therapeutic application in inflammatory diseases .
2. Antimicrobial Activity
Thiophene derivatives are well-documented for their antimicrobial properties. In vitro studies have shown that compounds containing thiophene rings can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
3. Anticancer Activity
Emerging research suggests that thiophene-based compounds can induce apoptosis in cancer cells. For example, certain thiophene derivatives have been reported to inhibit tumor growth in vivo by modulating signaling pathways associated with cell survival and proliferation .
Case Studies
Several studies have specifically investigated the biological effects of thiophene-containing compounds:
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the thiophene moiety plays a crucial role in modulating enzyme activities and receptor interactions.
Q & A
Q. Basic Research Focus
- 1H/13C NMR :
- Thiophene protons appear as multiplets at δ 6.5–7.5 ppm. Sulfonyl groups deshield adjacent protons, shifting signals downfield (δ 3.5–4.5 ppm for CH₂ near SO₂). Allyl protons (prop-2-en-1-yl) show characteristic splitting (δ 5.0–5.8 ppm) .
- Carbon signals for sulfonyl groups (C-SO₂) appear at δ 110–120 ppm.
- FT-IR :
- Strong absorption at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch). Amide C=O stretches appear at ~1650–1700 cm⁻¹ .
Validation : Compare experimental data with computed spectra (e.g., using PubChem’s InChI key) .
- Strong absorption at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch). Amide C=O stretches appear at ~1650–1700 cm⁻¹ .
What experimental strategies are recommended for resolving contradictions between computational predictions and observed biological activity?
Q. Advanced Research Focus
- Re-evaluate computational models : Optimize DFT methods (e.g., B3LYP/6-31G*) to account for sulfur’s polarizability and steric effects of the sulfonyl group.
- Orthogonal assays : Confirm activity via:
- Enzymatic inhibition assays (e.g., fluorescence-based).
- Isothermal titration calorimetry (ITC) to validate binding thermodynamics.
- Check synthetic fidelity : Trace impurities (e.g., unreacted thiophene) may interfere; use HPLC-MS (C18 column, 0.1% formic acid in H₂O/MeCN gradient) to verify purity .
How can X-ray crystallography elucidate the compound’s structural conformation?
Q. Advanced Research Focus
- Crystallization : Use slow evaporation (MeOH/EtOAc) to grow single crystals.
- Data collection : Employ SHELXL for refinement. Key parameters:
- Analysis :
- Measure dihedral angles between thiophene rings and the ethanediamide core to assess π-π stacking potential.
- Hydrogen-bonding networks (e.g., N-H···O=S) stabilize the lattice .
What methodologies assess the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via:
- LC-MS at 0, 24, 48 hrs. Major degradation pathways include sulfonyl group hydrolysis.
- Oxidative stress : Expose to H₂O₂ (1 mM) and monitor sulfoxide/sulfone byproducts using GC-MS .
- Thermal stability : TGA (10°C/min, N₂ atmosphere) shows decomposition onset >200°C, indicating suitability for high-temperature applications .
How to design structure-activity relationship (SAR) studies for this compound in drug discovery?
Q. Advanced Research Focus
- Core modifications :
- Replace prop-2-en-1-yl with bulkier groups (e.g., benzyl) to probe steric effects.
- Substitute thiophene with furan to evaluate electronic contributions.
- Assay design :
- In vitro : Measure IC₅₀ against kinases (e.g., EGFR) using ADP-Glo™ assays.
- In silico : Dock modified structures into target proteins (AutoDock Vina) to predict binding modes.
- Data interpretation : Correlate sulfonyl group orientation (from XRD) with activity trends .
What analytical approaches resolve discrepancies in biological vs. computational binding affinity data?
Q. Advanced Research Focus
- Validate force fields : Re-run MD simulations (AMBER) with updated partial charges for sulfonyl groups.
- Biophysical validation :
- Surface plasmon resonance (SPR) to measure real-time binding kinetics.
- Competitive binding assays with fluorescent probes (e.g., ANS displacement).
- Crystallographic refinement : Overlay docking poses with experimental electron density maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
